
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14BrFN2O3 and its molecular weight is 405.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Research into the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids, which share a structural resemblance with methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, indicates that these compounds exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Drug Synthesis
The compound is a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This makes it an important molecule in the development of new chemotherapy agents (Cao Sheng-li, 2004).
Organic Synthesis and Chemical Reactions
The structure of this compound is similar to compounds that have been used to study the reactions of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. These reactions are fundamental in the synthesis of complex organic molecules and understanding the behavior of cyclic compounds in organic synthesis (Orito et al., 2000).
Photolabile Protecting Groups
Compounds with brominated hydroxyquinoline structures have been investigated for their utility as photolabile protecting groups, offering potential applications in the development of light-sensitive drug delivery systems. Such compounds, including derivatives of the quinoline family, have shown increased solubility and low fluorescence, making them useful for controlling the release of biologically active molecules in response to light (Fedoryak et al., 2002).
Cytotoxic Activity
The structure is closely related to compounds that have been evaluated for their cytotoxic activity, indicating potential applications in cancer therapy. Research into similar quinoline derivatives has shown that certain modifications can significantly affect their activity against cancer cells, suggesting the importance of structural optimization in the design of new anticancer drugs (Bu et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 2-bromobenzylamine with 7-fluoro-3-formyl-1,2-dihydroquinoline-2-one, followed by esterification with methyl chloroformate.", "Starting Materials": [ "2-bromobenzylamine", "7-fluoro-3-formyl-1,2-dihydroquinoline-2-one", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-bromobenzylamine is reacted with 7-fluoro-3-formyl-1,2-dihydroquinoline-2-one in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO to form the intermediate 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.", "Step 2: The intermediate is then reacted with excess methyl chloroformate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to form the final product, Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1251617-00-1 |
分子式 |
C18H14BrFN2O3 |
分子量 |
405.223 |
IUPAC名 |
methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23) |
InChIキー |
CNNJUXAMLYQBLN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)
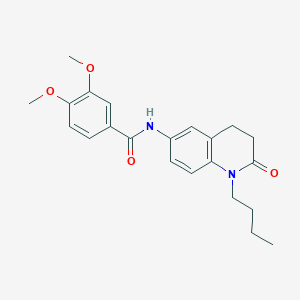

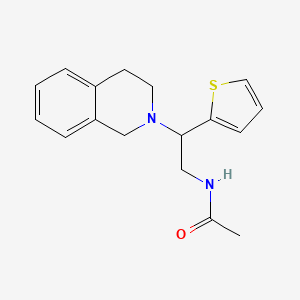
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
![N-cyclohexyl-2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2892124.png)
![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)
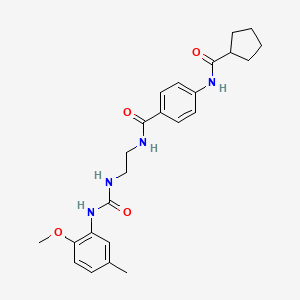

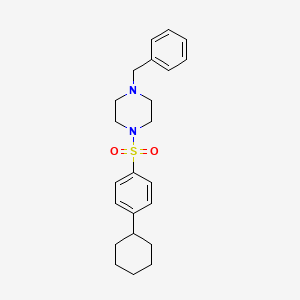
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)
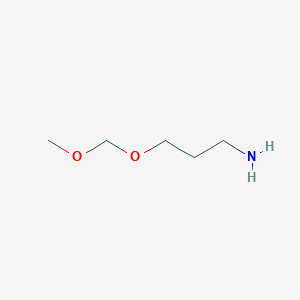
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)